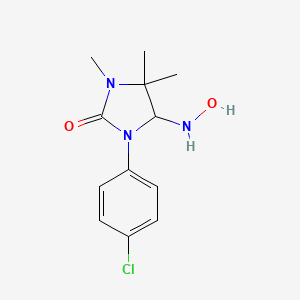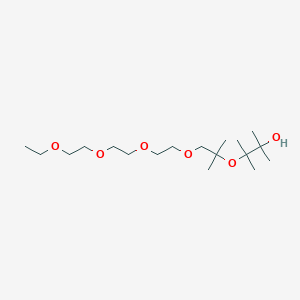
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL is a chemical compound with the molecular formula C18H38O7 It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group
Vorbereitungsmethoden
The synthesis of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyether compounds and methylating agents.
Ether Formation: The formation of ether linkages is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by alkoxy groups.
Methylation: Methylation of the intermediate compounds is carried out using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where alkoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ether linkages and terminal hydroxyl group play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL include:
3,6,9,12,15-Pentaoxaoctadecane-1,17-diol: Lacks the methyl groups, resulting in different chemical properties.
2,5,8,11,14-Pentamethyl-16-oxo-3,6,9,12,15-pentaoxaheptadec-1-yl acetate: Contains an acetate group, altering its reactivity and applications.
4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione: A more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
90062-52-5 |
|---|---|
Molekularformel |
C18H38O6 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-[1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H38O6/c1-8-20-9-10-21-11-12-22-13-14-23-15-16(2,3)24-18(6,7)17(4,5)19/h19H,8-15H2,1-7H3 |
InChI-Schlüssel |
UNQCOOXECKUWTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCCOCC(C)(C)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


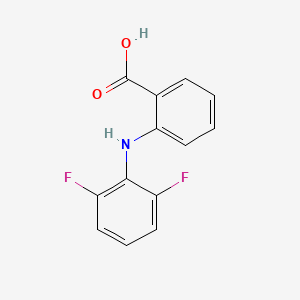

![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
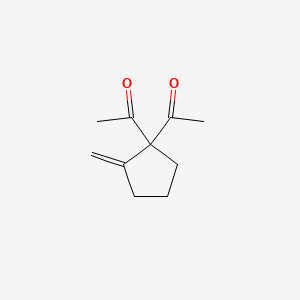
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
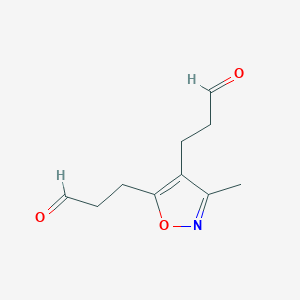
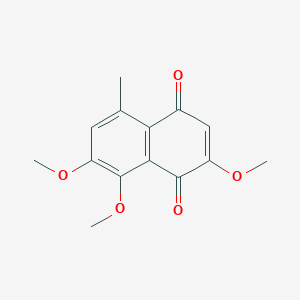
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
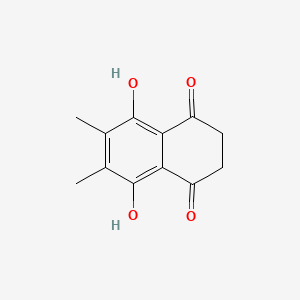
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
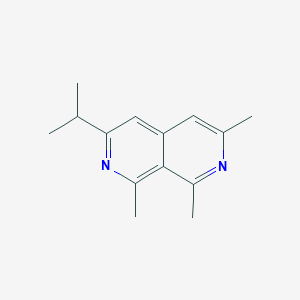
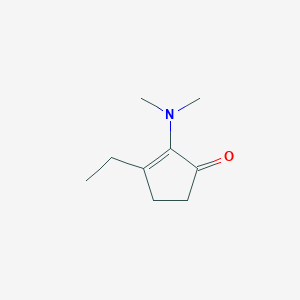
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
